molecular formula C8H12N2O2 B7845400 2-Amino-N-furan-2-ylmethyl-N-methyl-acetamide

2-Amino-N-furan-2-ylmethyl-N-methyl-acetamide

Cat. No.: B7845400
M. Wt: 168.19 g/mol
InChI Key: SXJHIERKLJXLOP-UHFFFAOYSA-N
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Description

2-Amino-N-furan-2-ylmethyl-N-methyl-acetamide is an organic compound with the molecular formula C8H12N2O2 It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-furan-2-ylmethyl-N-methyl-acetamide typically involves the reaction of furan-2-carboxylic acid with methylamine and an appropriate coupling reagent. One method involves the use of microwave-assisted conditions to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction is carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, and the final product is isolated through crystallization or flash chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-furan-2-ylmethyl-N-methyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted amides and esters.

Scientific Research Applications

2-Amino-N-furan-2-ylmethyl-N-methyl-acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-N-furan-2-ylmethyl-N-methyl-acetamide involves its interaction with specific molecular targets. The furan ring and amino groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The exact pathways and targets depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

Uniqueness: 2-Amino-N-furan-2-ylmethyl-N-methyl-acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in research and industrial applications.

Properties

IUPAC Name

2-amino-N-(furan-2-ylmethyl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-10(8(11)5-9)6-7-3-2-4-12-7/h2-4H,5-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJHIERKLJXLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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